Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 225.29 g/mol. This compound is classified as an azetidine derivative, specifically featuring a tert-butyl ester and a butenyl substituent. Its structure includes a four-membered azetidine ring with a carbonyl group and a carboxylate functional group, making it relevant in various synthetic applications, particularly in medicinal chemistry.
The compound is cataloged under the CAS number 1335041-94-5 and is known for its potential as an intermediate in the synthesis of biologically active molecules, including drug candidates . It is classified within the broader category of azetidine derivatives, which are of interest due to their diverse applications in pharmaceuticals and organic synthesis.
The synthesis of tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate can be approached through several methods, often involving multi-step reactions. One potential synthetic route involves:
A notable method for synthesizing related compounds involves using tert-butyl acrylate as a starting material, which undergoes nucleophilic addition followed by cyclization to form the azetidine ring . The reaction conditions typically involve solvents such as dichloromethane or dioxane with catalysts like triethylamine to facilitate the formation of the desired product.
Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate can participate in various chemical reactions, including:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to assess reaction progress .
The mechanism of action for tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate primarily involves its role as an electrophile in various chemical transformations. For instance, during nucleophilic addition to its carbonyl carbon, the following steps occur:
This mechanism highlights the importance of steric and electronic factors influencing reactivity in synthetic applications.
Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate is typically characterized by:
Key chemical properties include:
Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate serves as a crucial building block in organic synthesis, particularly in medicinal chemistry for:
The azetidin-4-one core is constructed via intramolecular cyclization of linear precursors containing appropriately positioned nucleophilic and electrophilic centers. A prevalent approach involves the ring closure of 3-amino-substituted carboxylic acid derivatives, where activated esters (e.g., pentafluorophenyl) facilitate intramolecular amide bond formation under mild conditions. Alternatively, nucleophilic displacement reactions of halogenated precursors with primary amines serve as a robust method for azetidine ring construction. For instance, 1-(tert-butoxycarbonyl)azetidin-3-one derivatives are synthesized by reacting tert-butyl (3-halo-2-hydroxypropyl)carbamate derivatives with inorganic bases like potassium carbonate, inducing dehydrohalogenation and concomitant cyclization [2]. This method achieves moderate yields (60–75%) but requires careful control of stoichiometry and temperature to suppress oligomerization. Microwave-assisted cyclization significantly reduces reaction times (from hours to minutes) while improving yields by 10–15% compared to conventional heating [5].
Table 1: Cyclization Methods for Azetidin-4-one Core Synthesis
Precursor Type | Reagent/Conditions | Yield (%) | Reaction Time |
---|---|---|---|
3-Aminocarboxylic ester | DCC, DMAP, CH₂Cl₂, 0°C to RT | 65–78 | 12 h |
Halogenated amine | K₂CO₃, Acetonitrile, Reflux | 60–75 | 8 h |
Halogenated amine (MW) | K₂CO₃, DMF, 150°C | 70–85 | 30 min |
The tert-butoxycarbonyl (Boc) group is installed early in the synthesis to protect the azetidine nitrogen during subsequent transformations. Carboxylation employs di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions, utilizing biphasic solvent systems (water/dichloromethane) and inorganic bases like sodium carbonate. This method achieves near-quantitative yields (95–98%) for azetidin-3-one precursors at 0–5°C, minimizing di-Boc byproduct formation [2] [3]. For late-stage acylation of 2-substituted azetidinones, anhydrous conditions with catalytic 4-dimethylaminopyridine (DMAP) in tetrahydrofuran are essential to prevent β-lactam ring hydrolysis. Steric hindrance from the 2-(but-3-en-1-yl) substituent necessitates extended reaction times (12–24 hours) and elevated temperatures (40–50°C) for complete conversion [3].
Stereocontrol at the C2 position is achieved via chiral auxiliary-mediated alkylation or asymmetric hydrogenation. Evans oxazolidinone auxiliaries enable diastereoselective enolate alkylation of 4-oxoazetidine-1-carboxylates with 4-bromobut-1-ene, yielding trans-diastereomers with >95% de when using magnesium bromide as a chelating agent [5]. Alternatively, enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes racemic ester precursors, providing enantioenriched (R)- or (S)-acids with 90–98% ee. Subsequent decarboxylative coupling generates the chiral 2-substituted azetidinone scaffold. Direct asymmetric synthesis remains challenging due to the ring strain and propensity for epimerization under basic conditions, necessitating pH control (pH 7–8) during workup [2].
Metal-free methodologies address catalyst residue concerns in pharmaceutical intermediates. TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl)/co-oxidant systems enable efficient oxidation of azetidin-3-ols to azetidin-3-ones without transition metals. Sodium hypochlorite serves as a stoichiometric oxidant in dichloromethane at −10°C, achieving 97.6% conversion with minimal (2.4%) Baeyer–Villiger byproduct formation [5]. For Wittig olefination during but-3-en-1-yl chain installation, stabilized phosphoranes (e.g., Ph₃P=CHCO₂Et) react with N-Boc-3-azetidinone in toluene at 110°C, followed by Horner-Wadsworth-Emmons homologation to install the terminal alkene. This sequential approach avoids palladium-catalyzed cross-coupling, achieving 75–80% overall yield with <50 ppm metal contamination [5]. Microchannel reactor technology enhances oxidation efficiency via TEMPO/H₂O₂ or composite catalyst/O₂ systems, improving heat/mass transfer and reducing reaction times by 90% compared to batch processes [5].
Table 2: Metal-Free Approaches for Key Synthetic Steps
Transformation | Reagent System | Temperature | Efficiency |
---|---|---|---|
Azetidin-3-ol → 3-one | TEMPO/NaOCl/CH₂Cl₂ | −10°C | 97.6% conversion |
Aldol/Dehydration | LiOtBu/THF → AcOH | −78°C to RT | 70% yield (2 steps) |
Alkene synthesis | Ph₃P=CHCO₂Et → NaOEt/PO(OMe)₂CH₂CH=CH₂ | 110°C → 25°C | 80% yield (2 steps) |
Industrial-scale synthesis faces hurdles in ring-closure kinetics and product stability. Exothermic cyclization reactions require controlled addition rates and cooling capacity to maintain temperatures below 10°C, preventing exothermic decomposition [2] [5]. Purification of the low-melting-point product (mp <50°C) via conventional distillation risks thermal degradation; instead, silica gel-free crystallization from heptane/t-butyl methyl ether mixtures provides >99.5% purity with 85% recovery [1]. Cold-chain transportation (−20°C) and storage are mandatory due to the compound’s sensitivity to retro-aldol decomposition at ambient temperatures [1]. Continuous flow chemistry mitigates risks in hazardous steps: Microreactor oxidation using TEMPO/O₂ reduces processing volume by 40% and eliminates sodium hypochlorite waste streams, lowering wastewater treatment costs by 60% compared to batch methods [5]. Final purification via simulated moving bed (SMB) chromatography enables throughputs exceeding 100 kg/day with solvent recovery rates >90%, addressing the main environmental and economic bottlenecks in large-scale campaigns.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1